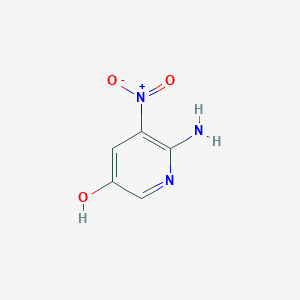![molecular formula C19H21N3O3S B2774936 6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-73-1](/img/structure/B2774936.png)
6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It is related to the class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound could involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule . The 31P NMR spectrum can provide information about the phosphorus environment in the molecule .Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, which include tetrahydrothienopyridines, are crucial in medicinal chemistry and drug discovery. They serve as core structures for a wide range of therapeutic agents due to their diverse pharmacological properties. For instance, heterocyclic compounds have been explored for their potential in treating neurological disorders, cancer, cardiovascular diseases, and infectious diseases, among others.
Role in Neurological Disorders
In the realm of neurological disorders, certain heterocyclic compounds have been investigated for their potential to modulate neurotransmitter systems, offering avenues for the treatment of conditions like epilepsy, Parkinson's disease, and schizophrenia. For example, studies have examined compounds that can influence the metabotropic glutamate receptor 4 (mGlu4) as positive allosteric modulators, which could have implications in Parkinson's disease treatment (Bollinger et al., 2018).
Anticonvulsant Properties
Some heterocyclic derivatives have been shown to possess anticonvulsant properties, making them candidates for developing new treatments for seizure disorders. The exploration of compounds with modified heterocyclic rings has led to the discovery of new molecules with potent anticonvulsant activity, highlighting the therapeutic potential of these chemical structures (Robertson et al., 1987).
Cancer Research
In cancer research, heterocyclic compounds have been investigated for their ability to interfere with specific signaling pathways involved in tumor growth and metastasis. This includes the development of inhibitors targeting the Hedgehog signaling pathway, which is implicated in various cancers. Compounds that can modulate this pathway may offer new strategies for cancer therapy (Kogame et al., 2013).
Cardiovascular Applications
In cardiovascular medicine, certain heterocyclic compounds have been explored for their vasodilatory and antihypertensive effects. The synthesis and evaluation of novel derivatives could lead to the development of new therapeutic agents for managing hypertension and other cardiovascular conditions (Alam et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds have shown high antiradical and cytoprotective activity .
Mode of Action
It is synthesized as a derivative of thiazolo[3,2-a]pyrimidine, which are synthetic precursors for triazolo[4,3-a]pyrimidines . Triazolopyrimidines are known for their wide range of pharmacological activities .
Biochemical Pathways
Similar compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-ulcer or antidiabetic .
Pharmacokinetics
An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
Result of Action
Similar compounds have shown high antiradical and cytoprotective activity .
Action Environment
The synthesis of this compound involves a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-n-dimethylaminobenzaldehyde, and phenylhydrazine in an alcohol-alkaline medium at reflux .
properties
IUPAC Name |
6-acetyl-2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-10-4-5-13(8-11(10)2)18(25)21-19-16(17(20)24)14-6-7-22(12(3)23)9-15(14)26-19/h4-5,8H,6-7,9H2,1-3H3,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKWGLOHFQGHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2774853.png)

![(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B2774858.png)

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)


![5-[(4-Chlorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)
![1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2774870.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole-2-thiol](/img/structure/B2774872.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2774873.png)

